molecular formula C15H15BrO2 B11926306 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene

2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene

Cat. No.: B11926306
M. Wt: 307.18 g/mol
InChI Key: KHQXFQNHWFCEHU-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Benzyloxymethylation: The benzyloxy group can be introduced through a Williamson ether synthesis, where benzyl alcohol reacts with the appropriate benzyl halide in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives

    Reduction: Dehalogenated benzene derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique substituents.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The benzyloxy and methoxy groups can influence the electron density of the benzene ring, affecting its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxybenzyl alcohol: Similar structure but lacks the benzyloxy group.

    4-Methoxybenzyl bromide: Similar structure but lacks the benzyloxy group.

    2-Bromo-4-methoxybenzaldehyde: Similar structure but has an aldehyde group instead of the benzyloxy group.

Properties

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

1-bromo-4-methoxy-2-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C15H15BrO2/c1-17-14-7-8-15(16)13(9-14)11-18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

KHQXFQNHWFCEHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)COCC2=CC=CC=C2

Origin of Product

United States

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